cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a cis-configuration at the 4-position of the cyclohexane ring. The compound includes a 2-(2-chlorophenyl)-2-oxoethyl substituent, where the chlorine atom is located at the ortho position of the phenyl ring.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWQYJDKWBKTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001166805 | |
| Record name | trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-57-5 | |
| Record name | trans-4-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001166805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation Followed by Oxidation
A common synthetic route starts with cyclohexanone or a substituted cyclohexanone derivative reacting with 2-chlorobenzaldehyde under basic conditions to form an aldol intermediate. This reaction is typically catalyzed by strong bases such as sodium hydroxide or potassium hydroxide.
Step 1: Aldol Reaction
- Reagents: Cyclohexanone, 2-chlorobenzaldehyde, NaOH
- Conditions: Aqueous or alcoholic solvent, controlled temperature (0-25 °C)
- Outcome: Formation of β-hydroxyketone intermediate with cis stereochemistry favored due to thermodynamic stability.
Step 2: Oxidation
- Reagents: Potassium permanganate (KMnO4) or other strong oxidants
- Conditions: Controlled temperature to avoid over-oxidation
- Outcome: Oxidation of the aldol intermediate to the carboxylic acid group at the cyclohexane ring position.
This method yields the cis-isomer predominantly due to the stereochemical constraints during the aldol condensation and subsequent oxidation steps.
Use of Chiral Catalysts or Resolution Techniques
To enhance stereoselectivity and yield of the cis isomer, chiral catalysts or auxiliaries can be employed during the aldol condensation step. Alternatively, racemic mixtures can be separated by crystallization or chromatographic resolution.
Industrial Scale Synthesis
Industrial production adapts the above synthetic route with modifications for scalability and efficiency:
- Continuous flow reactors are used to improve heat and mass transfer.
- Catalysts and reaction parameters are optimized to maximize yield and purity.
- Purification steps include recrystallization and chromatographic methods to isolate the cis isomer with purity above 95%.
| Parameter | Typical Laboratory Conditions | Industrial Conditions |
|---|---|---|
| Base Used | NaOH (1-2 eq) | NaOH or KOH, optimized loading |
| Temperature | 0-25 °C | Controlled, often 20-40 °C |
| Oxidizing Agent | KMnO4, mild conditions | KMnO4 or alternative oxidants |
| Reaction Time | 2-6 hours | Continuous flow, minutes to hours |
| Purity of Final Product | >95% (after purification) | >98% (ISO certified processes) |
| Yield | 60-80% | 75-90% |
- The stereochemical outcome (cis configuration) is strongly influenced by reaction conditions and choice of base.
- Oxidation must be carefully controlled to prevent ring cleavage or over-oxidation.
- Purity is critical for pharmaceutical applications; hence, purification methods are integral.
While the preparation of cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid shares similarities with related compounds such as trans isomers or cyclopentane analogues, the cis configuration requires specific stereochemical control during synthesis. The use of 2-chlorobenzaldehyde as the aromatic aldehyde precursor is consistent across these compounds, but reaction parameters are tuned to favor the desired isomer.
The preparation of this compound is primarily achieved via base-catalyzed aldol condensation of cyclohexanone with 2-chlorobenzaldehyde, followed by controlled oxidation to install the carboxylic acid group. Industrial methods emphasize continuous flow synthesis and catalyst optimization to enhance yield, purity, and stereochemical fidelity. Research data confirm that reaction conditions such as base strength, temperature, and oxidant choice critically influence the stereochemical outcome and product quality.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has been investigated for its role as a pharmacologically active compound. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
A study focusing on the synthesis of derivatives of this compound revealed promising anticancer activity against various cancer cell lines. The modifications made to the cyclohexane ring enhanced its potency and selectivity towards cancer cells, demonstrating the importance of structural variation in drug efficacy .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry, particularly in the development of complex molecular architectures through multicomponent reactions (MCR). MCR techniques enable the rapid assembly of diverse chemical entities, which can lead to novel drug candidates.
Data Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Ugi Reaction | Combines amines, acids, isocyanides, and aldehydes | 85% |
| Acyloxylation | Introduces acyloxy groups into aromatic systems | 75% |
This table illustrates the efficiency of different synthetic methods involving the compound, showcasing its versatility in generating diverse chemical libraries .
Biological Studies
Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, providing insights into its potential use as an antibiotic agent.
Case Study: Antimicrobial Activity
In a series of experiments, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating strong antimicrobial activity. Further studies are required to elucidate the mechanisms behind this activity .
Mechanism of Action
The mechanism of action of cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Chlorine Positional Isomers
- cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid Molecular Formula: C₁₅H₁₇ClO₃ Molecular Weight: 280.74 g/mol Purity: ≥95% Key Difference: The chlorine atom is at the meta position (3-chloro) instead of ortho (2-chloro).
Halogen-Substituted Analogs
- CIS-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
Electron-Donating Substituents
Nitro-Substituted Analog
Cyclohexane Substitution Patterns
Cis vs. Trans Isomerism
- trans-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid
Positional Isomerism on the Cyclohexane Ring
- cis-2-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic Acid Molecular Formula: C₁₆H₂₀O₃ Molecular Weight: 260.33 g/mol Key Difference: Substitution at the 2-position (vs.
Physicochemical and Pharmacological Implications
Molecular Weight and Lipophilicity
- Chlorine and bromine analogs exhibit higher molecular weights (280–325 g/mol) compared to methyl- or methoxy-substituted derivatives (~260 g/mol). Increased halogen size correlates with greater lipophilicity (LogP), influencing bioavailability and distribution .
Metabolic Stability
- Electron-withdrawing groups (e.g., Cl, Br, NO₂) may slow oxidative metabolism by cytochrome P450 enzymes, whereas electron-donating groups (e.g., OCH₃) could enhance phase II conjugation pathways like glucuronidation .
Toxicity Considerations
- Nitro-substituted analogs could generate reactive metabolites, increasing toxicity risks .
Data Tables
Table 1: Key Properties of Structural Analogs
*Inferred from analog data.
Research Findings and Trends
- Stereochemical Influence : Cis isomers generally exhibit higher biological activity than trans isomers due to favorable spatial alignment with target proteins .
- Synthetic Feasibility: High purity (≥95%) is achievable for halogenated derivatives, as noted in commercial listings, suggesting robust synthetic protocols .
Biological Activity
Cis-4-[2-(2-chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, identified by its CAS number 736136-41-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The molecular formula of this compound is with a molecular weight of 280.75 g/mol. It is characterized by the presence of a cyclohexane ring with a carboxylic acid group and a chlorophenyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClO3 |
| Molecular Weight | 280.75 g/mol |
| CAS Number | 736136-41-7 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested for their ability to inhibit tumor growth in various cancer cell lines.
Case Study: Tumor Growth Inhibition
In a study evaluating the antiproliferative effects of related compounds, it was found that certain derivatives exhibited IC50 values below 0.25 μM against the SJSA-1 cell line, indicating strong anticancer activity. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds containing cyclohexane rings and carboxylic acid functionalities have been documented to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Research Findings
A study demonstrated that related compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting that this compound could exhibit similar effects .
Antioxidant Activity
Antioxidant activity is another area where this compound may show promise. The presence of the chlorophenyl group may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
Experimental Evidence
In vitro assays have shown that structurally related compounds can reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage . This suggests that this compound may also possess antioxidant properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid?
- Methodological Answer : Key synthetic routes include:
- Isomerization : Lewis/Brønsted acid-mediated conversion of trans-isomers to cis configurations (e.g., using HCl or AlCl₃) .
- Selective Crystallization : Isolation of cis-isomers via solvent optimization (e.g., ethanol or acetone) to exploit differential solubility .
- Coupling Reactions : Functionalization of cyclohexane-carboxylic acid scaffolds with 2-chlorophenyl ketone moieties, followed by stereochemical control .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving cis-configuration and validating bond angles/distances .
- NMR Spectroscopy : H and C NMR to assess coupling constants (e.g., cyclohexane chair conformation) and confirm substitution patterns .
- HPLC-Purity Assessment : Reverse-phase chromatography with ≥98% purity thresholds, as referenced in analogous cyclohexane-carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during large-scale synthesis?
- Methodological Answer :
- Dynamic Chromatography : Utilize chiral stationary phases (CSPs) to separate diastereomers, particularly when trans-isomers co-elute .
- Computational Modeling : Density Functional Theory (DFT) to predict thermodynamic stability of cis-vs.-trans configurations and optimize reaction conditions .
- In Situ Monitoring : Raman spectroscopy or PAT tools to track isomer ratios during crystallization .
Q. What experimental strategies are recommended for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against IDH1 or related targets, inspired by structurally similar inhibitors (e.g., TIBSOVO® derivatives) .
- Cytotoxicity Screening : Use MDCK-II cell lines to assess apoptosis induction, as demonstrated for cyclohexane-linked quinolones .
- Molecular Docking : Align the cis-configuration with active sites of bacterial enzymes (e.g., gyrase) using AutoDock Vina .
Q. How should researchers address discrepancies in crystallographic data validation?
- Methodological Answer :
- Structure Refinement : Apply SHELXL’s restraints for disordered atoms or twinned crystals, ensuring R-factors <5% .
- Cross-Validation : Compare with Cambridge Structural Database (CSD) entries for analogous cyclohexane-carboxylic acids .
- Error Analysis : Use PLATON to check for missed symmetry or incorrect space group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
